Cas no 2228237-34-9 ({1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol)

{1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol
- {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol
- EN300-1732444
- 2228237-34-9
-
- インチ: 1S/C15H20N2O/c1-14(2)9-15(14,10-18)8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,18H,7-10H2,1-2H3,(H,16,17)
- InChIKey: BYUUQZUDEIZADN-UHFFFAOYSA-N
- ほほえんだ: OCC1(CCC2=NC3C=CC=CC=3N2)CC1(C)C
計算された属性
- せいみつぶんしりょう: 244.157563266g/mol
- どういたいしつりょう: 244.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
{1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732444-0.25g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1732444-10.0g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 10g |
$5405.0 | 2023-06-04 | ||
Enamine | EN300-1732444-0.05g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1732444-0.1g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1732444-1g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1732444-2.5g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1732444-0.5g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1732444-1.0g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 1g |
$1256.0 | 2023-06-04 | ||
Enamine | EN300-1732444-10g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1732444-5g |
{1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol |
2228237-34-9 | 5g |
$3645.0 | 2023-09-20 |
{1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
{1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanolに関する追加情報
Research Brief on the Latest Advances in Chemical Biology and Medicine: Focus on 2228237-34-9 and {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of novel compounds such as 2228237-34-9 and {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol. These compounds have garnered attention due to their potential therapeutic applications and unique chemical properties. This research brief aims to provide an in-depth analysis of the latest studies involving these molecules, focusing on their synthesis, biological activity, and potential clinical applications.
The compound 2228237-34-9, a recently identified small molecule, has shown promise in preclinical studies for its ability to modulate specific biological pathways. Researchers have explored its role in targeting enzymes involved in inflammatory and oncogenic processes. Meanwhile, {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol, a structurally complex molecule, has been investigated for its potential as a scaffold for drug development, particularly in the context of neurological disorders and infectious diseases.
One of the key findings from recent studies is the successful synthesis of 2228237-34-9 using a novel catalytic method, which improves yield and reduces byproducts. This advancement is critical for scaling up production for further pharmacological testing. Additionally, structural-activity relationship (SAR) studies have elucidated the importance of the benzodiazolyl moiety in {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol for its binding affinity to target proteins, providing insights for future derivatization.
In vitro and in vivo studies have demonstrated the efficacy of these compounds in disease models. For instance, 2228237-34-9 exhibited potent inhibitory effects on tumor growth in xenograft models, while {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol showed neuroprotective properties in models of neurodegenerative diseases. These findings underscore the therapeutic potential of these molecules and warrant further investigation.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds. Researchers are currently exploring formulation strategies to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, the latest research on 2228237-34-9 and {1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylcyclopropyl}methanol highlights their potential as innovative therapeutic agents. Continued exploration of their mechanisms of action and optimization of their chemical properties will be crucial for advancing these compounds into clinical trials. This brief serves as a valuable resource for researchers and industry professionals seeking to stay abreast of developments in this rapidly evolving field.
2228237-34-9 ({1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-dimethylcyclopropyl}methanol) 関連製品
- 635-21-2(5-Chloroanthranilic Acid)
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)
- 2002-24-6(2-Aminoethan-1-ol hydrochloride)
- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)
- 77280-30-9(N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)
- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)
- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)